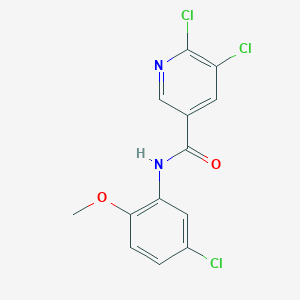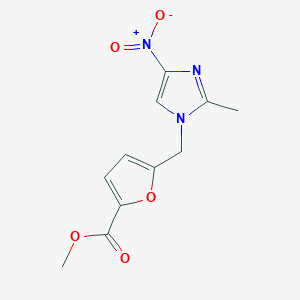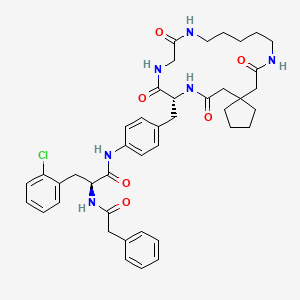
IL-17 modulator 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ensemble Compound 159 is a peptide inhibitor of interleukin 17A. It binds to interleukin 17A and/or inhibits the formation of the interleukin 17A-interleukin 17 receptor A complex. This compound has shown efficacy in various assays, including enzyme-linked immunosorbent assay, HT29-GROα cell-based functional assay, rheumatoid arthritis synovial fibroblast assay, and surface plasmon resonance-based biophysical binding assessment .
Preparation Methods
The synthetic routes and reaction conditions for Ensemble Compound 159 involve peptide synthesis techniques. The compound is synthesized by coupling specific amino acids in a controlled sequence to form the desired peptide chain. The reaction conditions typically include the use of coupling reagents, protecting groups, and solvents suitable for peptide synthesis. Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Ensemble Compound 159 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include appropriate solvents, temperature control, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ensemble Compound 159 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of interleukin 17A and its interactions with other molecules.
Biology: The compound is utilized in cell-based assays to investigate its effects on cellular processes and signaling pathways.
Medicine: Ensemble Compound 159 has potential therapeutic applications in the treatment of diseases involving interleukin 17A, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
Ensemble Compound 159 exerts its effects by binding to interleukin 17A and/or inhibiting the formation of the interleukin 17A-interleukin 17 receptor A complex. This inhibition prevents the activation of downstream signaling pathways that are involved in inflammatory responses. The molecular targets of Ensemble Compound 159 include interleukin 17A and its receptor, interleukin 17 receptor A. The compound’s mechanism of action involves blocking the interaction between interleukin 17A and its receptor, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Ensemble Compound 159 is unique in its ability to specifically inhibit interleukin 17A. Similar compounds include other interleukin 17A inhibitors, such as secukinumab and ixekizumab. Ensemble Compound 159 differs in its peptide structure and binding affinity. While secukinumab and ixekizumab are monoclonal antibodies, Ensemble Compound 159 is a peptide inhibitor, which may offer advantages in terms of stability and production .
Properties
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNEKZTSOZTDI-GPOMZPHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51ClN6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile](/img/structure/B2679235.png)
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2679237.png)
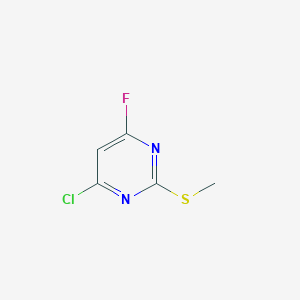
![N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide](/img/structure/B2679242.png)
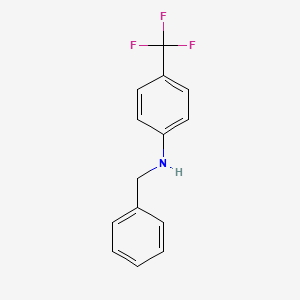
![N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2679244.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2679250.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2679251.png)
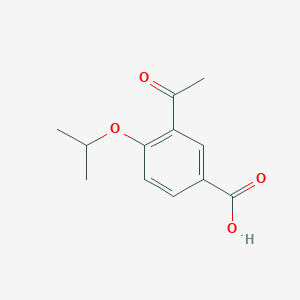
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}prop-2-enamide](/img/structure/B2679253.png)
